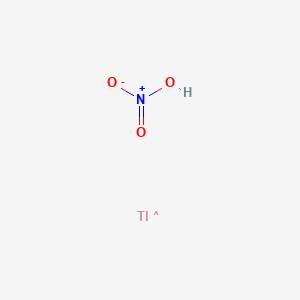

Nitrate de thallium (Tl(NO3))

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thallium nitrate refers to two compounds: Thallium(I) nitrate and Thallium(III) nitrate . Thallium(I) nitrate, also known as thallous nitrate, is a colorless and highly toxic salt . Thallium(III) nitrate, also known as thallic nitrate, is a thallium compound with the chemical formula Tl(NO3)3. It is normally found as the trihydrate, is colorless, highly toxic, and a strong oxidizing agent useful in organic synthesis .

Synthesis Analysis

Thallium nitrate can be prepared by reacting thallium metal, thallous oxide (Tl2O), or thallous hydroxide (TlOH) with nitric acid, followed by crystallization . Thallium(I) nitrate can also be produced by reacting thallium(I) iodide with nitric acid .Molecular Structure Analysis

The molecular structure of Thallium(I) nitrate is represented by the formula TlNO3 . The molecular weight of Thallium(I) nitrate is 266.39 g/mol . Thallium(III) nitrate has a molecular formula of Tl(NO3)3 and a molar mass of 390.398 g/mol .Chemical Reactions Analysis

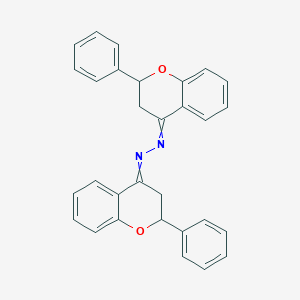

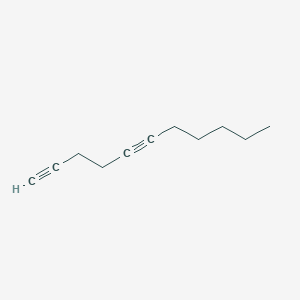

Thallium nitrate can undergo various chemical reactions. Thallium(III) nitrate, for instance, is a strong oxidizing agent that can oxidize methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes . Thallium(I) nitrate can react with nitric acid and sulfuric acid to form nitrate and sulfate salts .Physical And Chemical Properties Analysis

Thallium(I) nitrate is a colorless solid with a density of 5.55 g/cm3. It has a melting point of 206 °C and a boiling point of 430 °C. It is soluble in water at 95 g/L (20 °C) . Thallium(III) nitrate is also a colorless solid, with a melting point of 103 °C. It decomposes upon boiling and when dissolved in water .Applications De Recherche Scientifique

Nitrate de thallium : Une analyse complète des applications de recherche scientifique : Le nitrate de thallium (Tl(NO3)), également connu sous le nom d’acide nitrique, sel de thallium(1+) (1:1), a plusieurs applications uniques dans la recherche scientifique. Voici une analyse détaillée mettant l’accent sur six applications distinctes :

Conductivité électrique et cellules photovoltaïques

La conductivité électrique du nitrate de thallium, en particulier lorsqu’il est utilisé sous forme de sulfure de thallium, change lorsqu’il est exposé à la lumière infrarouge. Cette propriété est exploitée dans les cellules photovoltaïques, où la sensibilité du composé à la lumière infrarouge est cruciale pour détecter et mesurer l’intensité lumineuse .

Processus paléocéanographiques

Les isotopes du thallium, y compris ceux dérivés du nitrate de thallium, sont utilisés en paléocéanographie pour étudier les processus océanographiques anciens. Ils peuvent servir de moniteurs pour le flux d’enfouissement des oxydes de manganèse marins sur de longues périodes, fournissant des informations sur les conditions climatiques historiques .

Synthèse organique

Le nitrate de thallium(III) (TTN) est fortement ionique et fortement électrophile, ce qui en fait un réactif précieux en synthèse organique. Il réagit presque instantanément avec une large gamme d’oléfines, ce qui facilite la préparation de composés autrement difficiles à obtenir à partir de matériaux facilement disponibles .

Matériaux optiques infrarouges

Les cristaux de bromure-iodure de thallium, qui peuvent être dérivés du nitrate de thallium, sont utilisés comme matériaux optiques infrarouges en raison de leur transparence dans la plage infrarouge. Cela les rend adaptés à diverses applications optiques, notamment les détecteurs infrarouges et les systèmes d’imagerie .

Études d’impact sur la santé publique

Des recherches sur l’impact de l’exposition au thallium à faible dose sur la santé publique ont été menées à l’aide de nitrate de thallium. Les études se concentrent sur ses effets cytotoxiques, son potentiel génotoxique et ses mécanismes moléculaires dans les cellules de mammifères, contribuant à notre compréhension de ses effets divers sur différentes populations et organes .

Surveillance environnementale

En raison de ses propriétés chimiques distinctes, le nitrate de thallium peut être utilisé dans la surveillance environnementale pour détecter et mesurer la contamination au thallium dans divers écosystèmes. Cette application est essentielle pour évaluer et atténuer l’impact des polluants industriels.

Chacune de ces applications démontre la polyvalence et l’importance du nitrate de thallium dans la recherche scientifique dans divers domaines.

American Elements - Thallium Nitrate Investigation and Application of Thallium Isotope Fractionation Applications of Thallium(III) Nitrate (TTN) - De Gruyter<a data-citationid="02581a32-49fa-e8d4-9444-5a1e1cf9ce2c-39-group" h="ID=SERP,5015.1"

Mécanisme D'action

Target of Action

Thallium nitrate primarily targets various tissues in the body, exerting cellular toxicity . It is known to interact with mitochondria and endoplasmic reticulum within cells .

Mode of Action

Thallium nitrate is a strong oxidizing agent useful in organic synthesis . It undergoes many transformations, including the oxidation of methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes .

Biochemical Pathways

Thallium nitrate primarily exerts its effects through mitochondria-mediated oxidative stress and endoplasmic reticulum stress . These processes can lead to cytotoxic effects and genotoxic potential .

Pharmacokinetics

The pharmacokinetics of thallium, in general, have been studied in rats, where it was found to have a half-life of approximately four days . .

Result of Action

The molecular and cellular effects of thallium nitrate’s action primarily involve cytotoxicity and genotoxicity . It can cause damage to various tissues through oxidative stress and endoplasmic reticulum stress .

Action Environment

Thallium nitrate’s action, efficacy, and stability can be influenced by environmental factors. As technology and metallurgical industries advance, various forms of thallium, including dust, vapor, and wastewater, can contaminate the environment, extending to the surrounding air, water sources, and soil . This widespread presence can potentially increase exposure and subsequent health risks.

Safety and Hazards

Thallium nitrate is extremely toxic. It can damage the nervous system causing headache, weakness, irritability, pain, and “pins and needles” in the arms and legs. Repeated exposures can cause tremor, convulsions, hallucinations, coma, and death. Thallium Nitrate may damage the liver and kidneys . It is also a strong oxidizer and may intensify fire .

Propriétés

InChI |

InChI=1S/HNO3.Tl/c2-1(3)4;/h(H,2,3,4); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTXZIZPOGSPUBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[Tl] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10102-45-1 |

Source

|

| Record name | Thallium(I) nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thallium nitrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitric acid, thallium(1+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: How does thallium nitrate (Tl(NO3)) impact soil enzyme activity?

A1: The research demonstrated that thallium nitrate negatively affects the activity of enzymes crucial for carbon, nitrogen, and phosphorus cycles in soil []. The study introduced Tl(NO3) to different soil types at varying concentrations. Results indicated that increased Tl(NO3) concentrations correlated with decreased enzyme activity. This suggests that Tl(NO3) might disrupt essential metabolic processes within the soil ecosystem by inhibiting enzyme function.

Q2: Which soil enzyme exhibited the highest sensitivity to thallium nitrate contamination in the study?

A2: The research identified phosphatase activity as the most susceptible to Tl(NO3) contamination []. Phosphatases play a vital role in the phosphorus cycle by breaking down organic phosphorus compounds into forms usable by plants. The study's findings highlight the potential of Tl(NO3) pollution to disrupt the crucial nutrient cycling process in soil, impacting plant growth and overall ecosystem health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 9-[2-[(2-butylcyclopropyl)methyl]cyclopropyl]nonanoate](/img/structure/B167884.png)